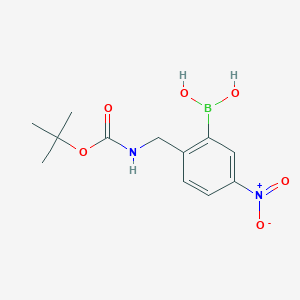

(2-(((tert-Butoxycarbonyl)amino)methyl)-5-nitrophenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-(((tert-Butoxycarbonyl)amino)methyl)-5-nitrophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a nitro group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-(((tert-Butoxycarbonyl)amino)methyl)-5-nitrophenyl)boronic acid typically involves the following steps:

Nitration: The starting material, a phenylboronic acid, undergoes nitration to introduce the nitro group at the desired position on the phenyl ring.

Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent it from reacting during subsequent steps. This is achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Formation of Boronic Acid:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

(2-(((tert-Butoxycarbonyl)amino)methyl)-5-nitrophenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The nitro group can be reduced to an amino group under suitable conditions, and the boronic acid can undergo oxidation to form boronic esters or other derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Major Products

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Agents

BOC-amino-boronate derivatives have been explored as potential anticancer agents. The boronic acid moiety can form reversible covalent bonds with diols in biological systems, which is crucial for the inhibition of proteasomes and certain enzymes implicated in cancer progression. Research has shown that compounds with boronate structures can selectively inhibit the activity of specific proteases involved in tumor growth and metastasis .

Drug Delivery Systems

The compound's ability to form stable complexes with biomolecules makes it a candidate for drug delivery systems. Its boronic acid functionality allows for the selective targeting of cancer cells through the enhanced permeability and retention (EPR) effect, which is particularly beneficial in the design of nanoparticle-based therapies .

Biochemical Applications

Enzyme Inhibition Studies

The BOC-amino-boronate compound has been utilized as a tool in enzyme inhibition studies. Its structure allows it to act as a reversible inhibitor for enzymes such as serine proteases and cysteine proteases. This characteristic is particularly useful in studying enzyme mechanisms and developing new inhibitors for therapeutic purposes .

Bioconjugation Techniques

The boronic acid group can participate in bioconjugation reactions, facilitating the attachment of biomolecules such as peptides and proteins to surfaces or carriers. This property is exploited in creating biosensors and diagnostic tools where specificity and sensitivity are paramount .

Material Science

Polymer Chemistry

In polymer science, BOC-amino-boronate compounds are used to modify polymer surfaces or create new polymeric materials with enhanced properties. The incorporation of boronic acids into polymers can improve their mechanical strength and thermal stability, making them suitable for various industrial applications .

Sensing Applications

The unique interaction of boronic acids with sugars and other diols has led to the development of sensors based on BOC-amino-boronate derivatives. These sensors can detect glucose levels in biological fluids, providing critical data for diabetes management .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that BOC-amino-boronate derivatives exhibited significant anticancer activity against various cancer cell lines. The mechanism was attributed to the inhibition of proteasome activity, leading to apoptosis in cancer cells .

Case Study 2: Enzyme Inhibition

Research conducted at a leading university focused on the use of BOC-amino-boronate as an inhibitor for serine proteases. The findings indicated that the compound effectively reduced enzyme activity by forming a reversible bond with the active site, suggesting its potential as a therapeutic agent .

Case Study 3: Glucose Sensing

A collaborative study between chemists and biomedical engineers developed a glucose sensor utilizing BOC-amino-boronate functionalized polymers. The sensor demonstrated high sensitivity and selectivity for glucose detection, showcasing its potential application in real-time monitoring of blood sugar levels .

Mecanismo De Acción

The mechanism of action of (2-(((tert-Butoxycarbonyl)amino)methyl)-5-nitrophenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide substrate, forming a palladium-halide complex.

Transmetalation: The boronic acid reacts with the palladium complex, transferring the organic group to the palladium center.

Reductive Elimination: The final step involves reductive elimination, where the two organic groups are coupled, and the palladium catalyst is regenerated.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: Lacks the nitro and Boc-protected amino groups, making it less versatile for certain applications.

(2-Aminomethylphenyl)boronic Acid: Similar structure but without the Boc protection and nitro group, leading to different reactivity and applications.

(2-Nitrophenyl)boronic Acid: Lacks the Boc-protected amino group, which limits its use in certain synthetic applications.

Uniqueness

(2-(((tert-Butoxycarbonyl)amino)methyl)-5-nitrophenyl)boronic acid is unique due to the presence of both the nitro group and the Boc-protected amino group, which provide additional functional handles for further chemical modifications and enhance its utility in complex synthetic routes .

Actividad Biológica

(2-(((tert-Butoxycarbonyl)amino)methyl)-5-nitrophenyl)boronic acid, known by its CAS number 115377-94-1, is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known to interact with various biological targets, including enzymes and receptors, making them significant in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C11H16BNO4, with a molecular weight of 237.06 g/mol. The structure features a boronic acid moiety, which is crucial for its biological interactions. The tert-butoxycarbonyl (Boc) group serves as a protective group that can influence the compound's reactivity and stability.

Boronic acids typically act as reversible inhibitors of serine proteases and other enzymes. The mechanism involves the formation of a covalent bond with the active site of the enzyme, leading to inhibition. This property is particularly relevant in targeting enzymes involved in disease processes, such as cancer and neurodegenerative diseases.

1. Inhibition of Enzymes

Research indicates that boronic acids can inhibit enzymes such as neutral sphingomyelinase 2 (nSMase2), which plays a role in the metabolism of sphingolipids and has implications in diseases like Alzheimer's. Inhibition of nSMase2 has been linked to reduced exosome release, which is critical for cellular communication and has been implicated in neurodegenerative processes .

2. Antibacterial Activity

Boronic acids have also shown potential antibacterial properties. For instance, derivatives have been synthesized that inhibit beta-lactamases, enzymes produced by bacteria that confer resistance to antibiotics. This activity suggests that this compound could be explored for developing new antibacterial agents .

3. Anticancer Properties

Some studies have indicated that boronic acids can induce apoptosis in cancer cells through various pathways, including the modulation of proteasome activity. The ability to target specific cancer-related enzymes positions this compound as a candidate for further investigation in oncology .

Case Study 1: nSMase2 Inhibition

In a study focusing on the inhibition of nSMase2, various boronic acid derivatives were tested for their potency. The most effective compounds showed IC50 values in the nanomolar range, demonstrating significant inhibition of enzyme activity and subsequent effects on exosome secretion in vitro and in vivo .

Case Study 2: Antibacterial Efficacy

Another study evaluated the antibacterial efficacy of boronic acid derivatives against resistant strains of bacteria such as Klebsiella pneumoniae. The results indicated that certain modifications to the boronic acid structure enhanced their inhibitory effects against beta-lactamases, suggesting a promising avenue for antibiotic development .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C11H16BNO4 |

| Molecular Weight | 237.06 g/mol |

| CAS Number | 115377-94-1 |

| Biological Targets | nSMase2, Beta-lactamases |

| Potential Applications | Anticancer agents, Antibiotics |

Propiedades

IUPAC Name |

[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-5-nitrophenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BN2O6/c1-12(2,3)21-11(16)14-7-8-4-5-9(15(19)20)6-10(8)13(17)18/h4-6,17-18H,7H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAENNTMTCLWTMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)[N+](=O)[O-])CNC(=O)OC(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BN2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.